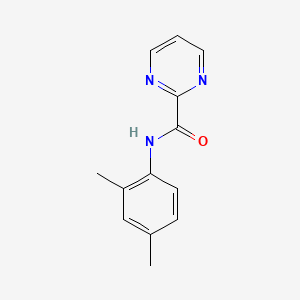

![molecular formula C15H14N4OS2 B5544134 4-{[(5-甲基-2-噻吩基)亚甲基]氨基}-5-(苯氧基甲基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5544134.png)

4-{[(5-甲基-2-噻吩基)亚甲基]氨基}-5-(苯氧基甲基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Triazole compounds, including those similar to the specified chemical, are typically synthesized through multi-step reactions involving the construction of the triazole ring followed by functionalization at various positions. For instance, 4-amino-5-(thien-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a related compound, was synthesized by treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate, followed by condensation with 2-hydroxy-1-naphthaldehyde to form a Schiff base (Sancak et al., 2007).

Molecular Structure Analysis

The structure of triazole compounds is characterized by the presence of a 1,2,4-triazole ring, which can be further substituted to enhance specific properties. For example, the crystal structure analysis of related triazole derivatives, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli- deneamino)- 2H-1,2,4-triazole-3(4H)-thione monohydrate, reveals the arrangement of the triazole rings and their substituents, providing insights into their potential intermolecular interactions and stability (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including aminomethylation and cyanoethylation, primarily occurring at the nitrogen atom N2. These reactions are essential for functionalizing the triazole ring and introducing new pharmacophoric elements (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole compounds, such as melting points and solubility, are influenced by the nature and position of substituents on the triazole ring. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development.

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and potential as corrosion inhibitors, are determined by both the triazole core and its functional groups. For example, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol has been investigated as a corrosion inhibitor for copper, showing significant inhibition efficiency due to its ability to form a protective layer on the metal surface (Chauhan et al., 2019).

科学研究应用

金属配合物的合成和表征

一个应用涉及三唑衍生物的金属配合物的合成和表征。K. Sancak 等人(2007 年)描述了新型化合物及其 Cu(II)、Ni(II) 和 Fe(II) 配合物的合成。这些配合物通过各种技术表征,表明以三齿方式与金属离子配位。该研究提供了对这些配合物在催化或材料科学中的结构性质和潜在应用的宝贵见解 (Sancak 等人,2007 年)。

抗菌和抗肿瘤活性

另一个重要应用是在抗菌和抗肿瘤剂的开发中。T. R. Hovsepyan 等人(2018 年)合成了新的 4-取代的 4H-1,2,4-三唑-3-硫醇衍生物,并评估了它们对肿瘤 DNA 甲基化水平的影响。他们的研究结果强调了这些化合物通过靶向 DNA 甲基化来创造新的癌症治疗方法的潜力 (Hovsepyan 等人,2018 年)。

缓蚀

在材料科学领域,这些化合物作为缓蚀剂找到了应用。K. R. Ansari 等人(2014 年)研究了衍生自三唑硫醇化合物的席夫碱作为盐酸溶液中低碳钢缓蚀剂的有效性。他们的研究表明,这些化合物可以显着防止腐蚀,这对于延长金属结构在恶劣化学环境中的使用寿命至关重要 (Ansari 等人,2014 年)。

抗氧化性能

此外,还探讨了三唑衍生物的抗氧化性能。S. Maddila 等人(2015 年)合成了新型吩噻嗪连接的取代的亚苄基氨基-1,2,4-三唑衍生物,并评估了它们的抗氧化活性。研究发现,一些衍生物表现出有效的抗氧化活性,表明它们在药物应用中减轻氧化应激相关疾病的潜力 (Maddila 等人,2015 年)。

安全和危害

属性

IUPAC Name |

4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c1-11-7-8-13(22-11)9-16-19-14(17-18-15(19)21)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,21)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPDIYKVYDGADH-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)

![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)

![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)

![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)

![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)